3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a compound with a complex structure, featuring a combination of dioxino, pyrazolo, and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves several steps:
Starting materials: : The synthesis begins with the preparation of key intermediates, such as substituted benzyl halides and ethyl phenyl ketones.
Cyclization Reactions: : These intermediates undergo cyclization to form the core dioxino and pyrazolo rings.
Quinoline Formation: : The final step involves the formation of the quinoline ring, often through cyclization and condensation reactions under controlled conditions.
Purification: : The compound is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require scalable processes, including efficient catalyst systems, optimal reaction temperatures and pressures, and cost-effective purification methods. Continuous flow reactors may be used to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: : Under oxidative conditions, this compound can form quinoline oxides or other oxidized derivatives.
Reduction: : Reductive conditions can transform certain functional groups, potentially affecting the compound’s biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: : Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: : Quinoline oxides.
Reduction: : Reduced quinoline derivatives.
Substitution: : Halogenated or alkylated quinoline compounds.
Scientific Research Applications
3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis, aiding in the production of complex molecules.
Biology: : Potentially serves as a probe in biochemical assays due to its unique structural features.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: : Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could influence various biochemical pathways, potentially inhibiting or promoting specific cellular processes.
Comparison with Similar Compounds
3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can be compared to other compounds with similar structural motifs:
3-(4-ethylphenyl)-5-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: : Lacks the methoxybenzyl group, affecting its solubility and reactivity.
3-(4-methoxyphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: : Has a methoxy group on both aromatic rings, influencing its electronic properties.
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: : Substitutes the ethyl group with a chloro group, potentially enhancing its biological activity.
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Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-18-4-8-20(9-5-18)27-23-17-31(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLVWYCYWAPJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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